molecular formula C11H14N6O7 B12709808 2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester CAS No. 113597-40-3

2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester

Cat. No.: B12709808
CAS No.: 113597-40-3
M. Wt: 342.27 g/mol
InChI Key: KNWKWXGDPFKYHT-AVHOOITRSA-N
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Description

2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitro group, a pyrimidinylidene moiety, and an ethyl ester functional group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinylidene core, followed by the introduction of the nitro group and the formation of the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may produce various ester or amide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving nitro and pyrimidine groups.

    Medicine: Potential use in drug development due to its unique structure and functional groups.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The nitro group and pyrimidinylidene moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted pyrimidines and esters, such as:

  • 2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-4(1H)-pyrimidinylidene)hydrazino)-, methyl ester
  • 2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, propyl ester

Uniqueness

The uniqueness of 2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

113597-40-3

Molecular Formula

C11H14N6O7

Molecular Weight

342.27 g/mol

IUPAC Name

ethyl (Z)-3-[(2E)-2-(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)hydrazinyl]-2-nitroprop-2-enoate

InChI

InChI=1S/C11H14N6O7/c1-4-24-10(19)6(17(22)23)5-12-13-8-7(14-21)9(18)16(3)11(20)15(8)2/h5,7,12H,4H2,1-3H3/b6-5-,13-8+

InChI Key

KNWKWXGDPFKYHT-AVHOOITRSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N/N=C/1\C(C(=O)N(C(=O)N1C)C)N=O)/[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(=CNN=C1C(C(=O)N(C(=O)N1C)C)N=O)[N+](=O)[O-]

Origin of Product

United States

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